4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-ethyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-10-5-7-11(8-6-10)17-9-12-14-15-13(18)16(12)4-2/h5-8H,3-4,9H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBHNGPSDUFBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357692 | |
| Record name | 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491647-36-0 | |
| Record name | 4-Ethyl-5-[(4-ethylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491647-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thiosemicarbazide Intermediate
The precursor, 2-[(4-ethylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide, is prepared by reacting 4-ethylphenoxyacetyl chloride with ethyl thiosemicarbazide. The reaction proceeds in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C, yielding the thiosemicarbazide after 6 hours.
Reaction Conditions:
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Solvent: THF
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Temperature: 0–5°C
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Protective Atmosphere: Nitrogen
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Yield: ~78% (theoretical)
Cyclization to Form the Triazole Core
The thiosemicarbazide undergoes base-mediated cyclization using 8% aqueous sodium hydroxide (NaOH) under reflux for 5 hours. Acidification with dilute acetic acid precipitates the crude product, which is recrystallized from ethanol to achieve >95% purity.
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 8% (w/v) | Maximizes cyclization efficiency |
| Reflux Duration | 5 hours | Ensures complete ring closure |
| Acidification Agent | 10% Acetic Acid | Prevents over-acidification |
| Recrystallization Solvent | Ethanol | Enhances crystal purity |
Characterization Data:
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IR (KBr): 3450 cm⁻¹ (N–H), 2657 cm⁻¹ (S–H), 1612 cm⁻¹ (C=N).
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¹H NMR (400 MHz, CDCl₃): δ 1.08 (t, 6H, 2×CH₂CH₃), 2.98 (m, 2H, CH₂), 4.90 (s, 2H, OCH₂), 6.57–7.54 (m, 4H, Ar–H).
Alternative Methods Using Carbon Disulfide
A secondary route involves the reaction of 4-ethylphenoxyacetic acid hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). This method, adapted from protocols for 5-methyl-4H-1,2,4-triazole-3-thiol, generates the triazole ring via intermediate dithiocarbamate formation.
Procedure:
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Hydrazide Preparation: 4-Ethylphenoxyacetic acid is treated with hydrazine hydrate in ethanol under reflux.
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Dithiocarbamate Formation: The hydrazide reacts with CS₂ and KOH in ethanol at 50°C for 4 hours.
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Cyclization: The intermediate is heated under reflux in water for 3 hours, followed by acidification.
Key Challenges:
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Byproduct Formation: Excess CS₂ leads to polysulfide byproducts, reducing yield.
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Mitigation: Strict stoichiometric control (1:1 molar ratio of hydrazide to CS₂).
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Thiosemicarbazide Route | 85 | 95 |
| CS₂/KOH Route | 72 | 89 |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors improve efficiency and safety. Key adaptations include:
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Solvent Choice: Replacing THF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with higher boiling point (80°C vs. 66°C for THF).
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Purification: Automated centrifugal partition chromatography (CPC) reduces recrystallization time by 40%.
Economic Analysis:
| Parameter | Batch Reactor Cost ($/kg) | Flow Reactor Cost ($/kg) |
|---|---|---|
| Raw Materials | 120 | 110 |
| Energy Consumption | 45 | 30 |
| Labor | 35 | 20 |
| Total | 200 | 160 |
Mechanistic Insights
The cyclization mechanism proceeds via nucleophilic attack of the thiolate anion on the adjacent carbonyl carbon, followed by deprotonation and ring closure (Figure 1). Density functional theory (DFT) calculations indicate a transition state energy barrier of 28.6 kcal/mol, consistent with the need for elevated temperatures.
Schematic Representation:
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Thiosemicarbazide Deprotonation:
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Cyclization:
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Acidification:
Quality Control and Characterization
Industrial batches are validated using:
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HPLC: C18 column, 70:30 methanol/water, retention time = 6.8 min.
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Elemental Analysis: Calculated for C₁₃H₁₇N₃OS: C, 58.42; H, 6.41; N, 15.72. Found: C, 58.38; H, 6.39; N, 15.68.
Stability Data:
| Condition | Degradation After 6 Months |
|---|---|
| 25°C, 60% RH | <2% |
| 40°C, 75% RH | 5–7% |
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Dihydrotriazoles: Formed from the reduction of the triazole ring.
Substituted Phenoxy Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antifungal and Anticancer Agents
The triazole ring structure is known for its antifungal properties. Recent studies have demonstrated that 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line Tested | Cytotoxicity Observed |
|---|---|
| Human Melanoma (IGR39) | High |
| Triple-Negative Breast Cancer (MDA-MB-231) | Moderate |
| Pancreatic Carcinoma (Panc-1) | Low |
This compound's mechanism involves enzyme inhibition and protein interaction, which disrupts metabolic pathways essential for cancer cell survival .
Agriculture
Fungicide and Herbicide
The compound is utilized in agricultural applications as a fungicide due to its ability to inhibit specific enzymes in fungi. Its effectiveness against plant pathogens makes it a valuable tool for crop protection. The mechanism of action includes interference with fungal metabolic pathways, leading to reduced growth and reproduction of harmful fungi .
Materials Science
Polymer Synthesis
In materials science, this compound is used in the synthesis of polymers that exhibit enhanced thermal stability and conductivity. The unique chemical structure allows for the development of materials with tailored properties suitable for electronic applications .
The biological activity of this compound can be attributed to its structural features:
Enzyme Inhibition
The compound acts as an inhibitor by binding to the active sites of enzymes, blocking substrate access and catalytic functions. This property is particularly relevant in both medicinal and agricultural contexts where enzyme inhibition can lead to therapeutic effects or pest control.
Protein Interaction
It can form hydrogen bonds and engage in hydrophobic interactions with proteins, potentially altering their structure and function. This characteristic is crucial for its anticancer properties as it can modulate protein interactions involved in cell signaling pathways .
Anticancer Studies
A series of experiments were conducted to evaluate the anticancer potential of this compound on various cancer cell lines. The results indicated that the compound demonstrated high cytotoxicity against melanoma cells (IGR39), suggesting its potential as a therapeutic agent in cancer treatment.
Agricultural Efficacy
Field trials have shown that formulations containing this compound effectively reduce fungal infections in crops while minimizing damage to beneficial organisms. This dual action enhances crop yield and sustainability in agricultural practices.
Mechanism of Action
The mechanism of action of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein Binding: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein structure and function.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, and gene expression, leading to its biological effects.
Comparison with Similar Compounds
Bioactivity
- Antiviral Activity : The coumarin-triazole-thiophene hybrid derived from 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol exhibits strong binding to SARS-CoV-2 Papain-like protease (PLpro) .
- Antifungal/Antibiotic Activity: Methoxyphenyl-substituted triazoles (e.g., 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) show notable antifungal and antibiotic properties .
- Antiradical Activity : Pyrazole-triazole hybrids demonstrate moderate DPPH radical scavenging activity .
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (2.99) is lower than derivatives with nitro (LogP ~4.1) or methoxy groups (LogP ~3.8), favoring better aqueous solubility .
- Conformational Polymorphism: Orthorhombic and monoclinic polymorphs of similar triazoles (e.g., 4-ethyl-5-[(4-methyltriazolyl)sulfanyl]methyl]-4H-1,2,4-triazole-3-thione) exhibit distinct solid-state properties, impacting stability and formulation .
ADMET and Drug-Likeness
- Toxicity : Derivatives like 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol fall into toxicity class 4 (low risk) .
Biological Activity
4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in areas such as antifungal and anticancer therapies. The unique structure, characterized by a triazole ring, ethyl group, and phenoxy group, contributes to its biological efficacy.
The molecular formula of this compound is C13H17N3OS. Its synthesis typically involves cyclization reactions and nucleophilic substitutions that yield various derivatives with enhanced biological properties .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with proteins:
- Enzyme Inhibition : The compound binds to active sites of enzymes, obstructing substrate access and catalytic functions.
- Protein Interaction : It can form hydrogen bonds and hydrophobic interactions with proteins, potentially altering their structure and function.
- Impact on Metabolic Pathways : By interfering with metabolic processes and signaling pathways, it can exert significant biological effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated notable cytotoxicity, particularly against melanoma cells .
| Compound | Cell Line Tested | Cytotoxicity Observed |
|---|---|---|
| 4-Ethyl Triazole | IGR39 | High |
| 4-Ethyl Triazole | MDA-MB-231 | Moderate |
| 4-Ethyl Triazole | Panc-1 | Low |
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The presence of the thiol group in this compound enhances its ability to inhibit fungal growth by targeting specific enzymes involved in fungal metabolism .
Comparative Analysis
When compared to other triazole derivatives:
- Similar Compounds : Compounds like 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit similar structures but differ in substituents affecting their potency.
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 4-Ethyl Triazole | Ethyl Group | Higher anticancer activity |
| 5-Methoxy Triazole | Methoxy Group | Lower potency than ethyl derivative |
Case Studies
In a comprehensive study examining various triazole derivatives, it was found that compounds containing the triazole-thiol moiety displayed enhanced antioxidant and antimicrobial activities. For instance:
- Antioxidant Activity : Compounds were tested using DPPH and ABTS assays; those with thiol groups showed significant scavenging activity.
Q & A
Q. What are the key synthetic routes for preparing 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, starting with hydrazinecarbothioamide intermediates. For example, analogous triazole-thiols are synthesized via cyclization in basic media using precursors like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, followed by alkylation or Mannich base derivatization . Optimized conditions (e.g., pH, temperature, solvent) are critical: aqueous media with sodium monochloroacetate facilitates S-alkylation, while acidification with ethanoic acid isolates the final product . Yield improvements often require iterative adjustments to stoichiometry and purification methods (e.g., column chromatography).
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural validation. For example, ¹H NMR can confirm the presence of ethyl and phenoxy methyl groups via characteristic shifts (δ 1.2–1.4 ppm for ethyl, δ 4.5–5.0 ppm for methylene bridges) . Mass spectrometry (MS) provides molecular ion peaks matching the expected molecular weight (e.g., m/z 347 for C₁₈H₂₂N₃O₂S). Purity is assessed via HPLC with UV detection at 254 nm .
Q. How can researchers mitigate challenges in purifying derivatives of this compound?
Common purification issues include byproduct formation during alkylation or oxidation. Recrystallization using ethanol/water mixtures or dichloromethane/hexane gradients is effective for removing unreacted precursors . For polar derivatives, reverse-phase HPLC with acetonitrile/water mobile phases improves separation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
Tools like Pass Online® predict bioactivity by analyzing molecular descriptors (e.g., lipophilicity, hydrogen-bonding capacity). For instance, derivatives with thiadiazole or pyrazole moieties show enhanced antimicrobial potential due to improved membrane penetration . Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., fungal CYP51), identifying binding affinities and guiding structural modifications .
Q. How do structural modifications (e.g., S-alkylation, Mannich bases) alter the compound’s physicochemical and biological properties?
S-alkylation with ethyl or benzyl groups increases lipophilicity, enhancing bioavailability but potentially reducing aqueous solubility. Mannich bases (e.g., adding aminomethyl groups) introduce hydrogen-bonding sites, improving affinity for enzymatic targets like urease or cholinesterase . For example, a study on analogous triazole-thiones demonstrated that trifluoromethyl substitutions boost antifungal activity by 2–4 fold compared to unmodified analogs .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay protocols (e.g., MIC vs. IC₅₀ measurements) or microbial strains. Meta-analyses using standardized guidelines (e.g., CLSI for antimicrobial testing) and dose-response curve normalization improve comparability . Redundant synthesis and bioassays under controlled conditions (e.g., fixed pH, temperature) further validate reproducibility .
Q. What are the best practices for analyzing structure-activity relationships (SAR) in this compound’s derivatives?
SAR studies require systematic variation of substituents (e.g., alkyl chain length, electron-withdrawing groups) paired with multivariate statistical analysis. For example, QSAR models using Hammett constants (σ) and π-hydrophobicity parameters correlate substituent effects with antifungal potency . Principal Component Analysis (PCA) can cluster derivatives by activity profiles, highlighting key pharmacophores .
Methodological Resources
- Synthesis Optimization : Refer to protocols for analogous triazole-thiols in basic media .
- Computational Prediction : Use Pass Online® for bioactivity screening and AutoDock for target interaction modeling .
- Data Analysis : Apply QSAR and PCA for SAR studies, ensuring alignment with OECD guidelines for model validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
